molecular formula C20H18F3N5O3 B2880145 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1795086-63-3

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2880145
CAS No.: 1795086-63-3
M. Wt: 433.391
InChI Key: SYKNEBBDMKKFET-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a pyridin-3-yl group at position 3, and an ethyl linker to a 4-(trifluoromethoxy)benzamide moiety. The triazole ring system is known for its metabolic stability and ability to engage in hydrogen bonding, while the trifluoromethoxy group enhances lipophilicity and bioavailability . The pyridinyl substituent may contribute to target-binding specificity, particularly in kinase or receptor-mediated pathways.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c21-20(22,23)31-16-7-3-13(4-8-16)18(29)25-10-11-27-19(30)28(15-5-6-15)17(26-27)14-2-1-9-24-12-14/h1-4,7-9,12,15H,5-6,10-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKNEBBDMKKFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

Key structural variations and their impacts are summarized below:

Compound Key Substituents Reported Activity Reference
Target Compound 4-cyclopropyl, 3-pyridin-3-yl, 4-(trifluoromethoxy)benzamide Hypothesized kinase inhibition (based on pyridinyl and triazole motifs)
Nitroimidazole-containing heteroaryl derivatives (e.g., from ) Nitroimidazole ring Inactive against Mycobacterium tuberculosis
Nitrothiophen-containing analogues () Nitrothiophen ring Active against M. tuberculosis (MIC: 1.56–6.25 µg/mL)
Alkyltrimethylammonium compounds () Long alkyl chains Surfactant properties (CMC: 0.4–8.3 mM)

Key Observations :

  • Substituent Effects : The nitroimidazole group in analogs resulted in loss of antimycobacterial activity, whereas nitrothiophen derivatives retained potency. This suggests that electron-withdrawing groups (e.g., trifluoromethoxy in the target compound) may enhance stability without compromising activity .
  • Lipophilicity: The trifluoromethoxy group in the target compound likely increases membrane permeability compared to non-fluorinated benzamide derivatives, akin to the enhanced surfactant properties of fluorinated quaternary ammonium compounds in .
Functional Group Contributions
  • Triazole vs.
  • Cyclopropyl Substitution : The cyclopropyl group at position 4 may reduce steric hindrance compared to bulkier substituents, allowing better target engagement.

Methodological Considerations for Comparison

Similarity Metrics ()

Computational methods such as Tanimoto coefficients or fingerprint-based analyses could quantify structural similarity. For example:

  • Tanimoto Index : A comparison of the target compound with nitrothiophen derivatives () might yield a low score due to divergent core structures, highlighting the importance of scaffold-specific optimization .
Experimental Techniques

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